![molecular formula C14H20O2 B13347890 4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane CAS No. 5458-32-2](/img/structure/B13347890.png)
4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring substituted with an isopropylphenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
On an industrial scale, the production of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylphenylmethanol or 4-isopropylcyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Isopropylphenyl)-1,3-dioxolane: Similar structure but lacks the two methyl groups on the dioxolane ring.
4-Isopropylbenzaldehyde: Precursor to the synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane.
4-Isopropylphenol: Another related compound with a phenolic hydroxyl group instead of the dioxolane ring.
Uniqueness
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to the presence of both the isopropylphenyl group and the dioxolane ring with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
5458-32-2 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-5-7-13(8-6-12)14-15-10(3)11(4)16-14/h5-11,14H,1-4H3 |
Clé InChI |
QTHHOQBCLLTLSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)C2=CC=C(C=C2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


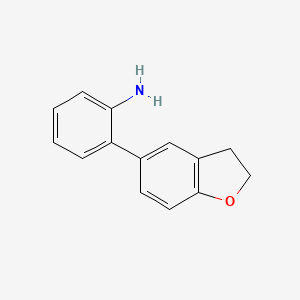
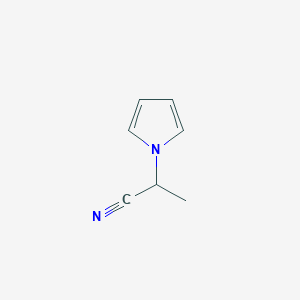


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
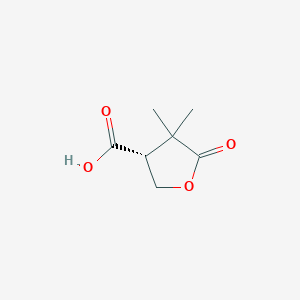
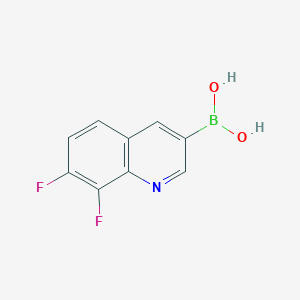

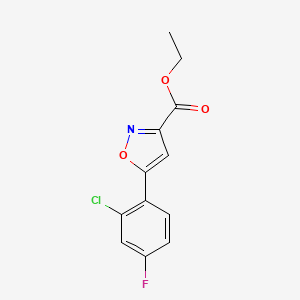
![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
